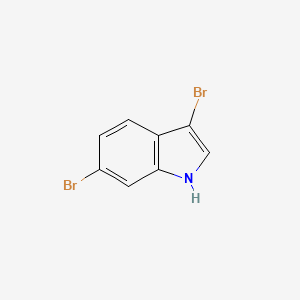

3,6-Dibromo-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAIMBYNTXNOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615995 | |

| Record name | 3,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74076-56-5 | |

| Record name | 3,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,6 Dibromo 1h Indole and Its Precursors

Regioselective Bromination Strategies for Indole (B1671886) Scaffolds

The selective introduction of bromine atoms at specific positions of the indole ring is a fundamental challenge in the synthesis of bromo-substituted indoles. The inherent reactivity of the indole nucleus, particularly at the C3 position, often leads to a mixture of products. nih.gov Therefore, the development of regioselective bromination strategies is of paramount importance.

Direct bromination of the indole scaffold can be achieved using various brominating agents, with N-bromosuccinimide (NBS) and elemental bromine being the most common. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents present on the indole ring.

For instance, the bromination of indole with NBS in solvents like acetonitrile (B52724) can lead to the formation of 3-bromoindole. mdpi.com The reaction proceeds via an electrophilic attack of the bromonium ion on the electron-rich C3 position of the indole. The use of NBS is often preferred over bromine due to its solid nature, ease of handling, and milder reaction conditions. organic-chemistry.org

Theoretical and experimental studies have shown that the regioselectivity of bromination can be influenced by factors such as the solvent, temperature, and the presence of additives. nsf.govnih.gov For example, the use of a catalytic amount of mandelic acid in aqueous conditions can enhance the regioselectivity of aromatic bromination with NBS. organic-chemistry.org

Achieving specific C-3 and C-6 disubstitution on the indole ring often requires a sequential approach. This typically involves the protection of the indole nitrogen, followed by a stepwise introduction of bromine atoms.

One common strategy involves the initial protection of the indole nitrogen with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group. This is followed by bromination at the C3 position using NBS. orgsyn.org Subsequent deprotection and further bromination can then be directed to the C6 position.

Alternatively, the regioselectivity can be controlled by introducing an electron-withdrawing group at the C3 position, which deactivates this position towards further electrophilic attack and directs the second bromination to the C6 position. For example, methyl indole-3-carboxylate (B1236618) can be regioselectively dibrominated at the 5 and 6 positions with bromine in acetic acid. rsc.org Another study demonstrated the C6 regioselective bromination of methyl indolyl-3-acetate by introducing electron-withdrawing groups at the N1 and C8 positions. nih.gov

Direct Halogenation Protocols Utilizing N-Bromosuccinimide (NBS) or Bromine Sources

Multi-Component Reactions (MCRs) and One-Pot Syntheses of Functionalized Dibromoindoles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.org These reactions are highly atom-economical and offer a streamlined approach to the synthesis of diverse molecular scaffolds. acs.org

In recent years, there has been a growing interest in developing green synthetic methods for the functionalization of indoles. A notable example is the one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles using N-Br sulfoximines. nih.govmdpi.com This method allows for the simultaneous introduction of two bromine atoms and a sulfoximidoyl group onto the indole ring, affording 2-sulfoximidoyl-3,6-dibromo indoles in good to excellent yields. nih.govmdpi.com The reaction proceeds under mild conditions and adheres to the principles of green chemistry by minimizing waste and maximizing atom economy. mdpi.com

The 3,6-dibromo-1H-indole moiety can be incorporated into complex molecular architectures through various reaction cascades. For instance, MCRs have been utilized to assemble indole-fused seven-membered heterocycles. nih.gov These reactions often involve the in-situ generation of reactive intermediates that undergo further transformations to yield the final product. The versatility of the indole nucleus allows it to participate in a variety of MCRs, leading to the formation of structurally diverse and biologically relevant compounds. nih.govarkat-usa.org

Green Chemistry Approaches for 2,3,6-Trifunctionalization of Indoles

Catalyst-Mediated Synthetic Routes to this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, enabling the development of efficient and selective methods for the construction of complex molecules. Transition metal catalysts, in particular, have been extensively used in the synthesis of indole derivatives. tandfonline.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of bromoindoles. rsc.org These reactions allow for the introduction of a wide range of substituents at the bromine-bearing positions of the indole ring. For example, 5,5'-dibromo-3,3'-bi-1H-indole has been synthesized via a palladium-catalyzed oxidative dimerization of 5-bromoindole. nih.gov

Copper-catalyzed reactions have also been employed for the synthesis of brominated indoles. An additive-free copper(I)-bromide-mediated radical cyclization of α,α-dibromo β-iminoesters has been developed for the synthesis of 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates. acs.org Furthermore, rhodium catalysts have been utilized for the regioselective C6-alkylation of indole derivatives. snnu.edu.cnacs.org

Below is a table summarizing various synthetic methodologies for brominated indoles:

| Product | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Methyl 5,6-dibromoindole-3-carboxylate | Methyl indole-3-carboxylate, Bromine | Acetic Acid | - | - | rsc.org |

| 3-Bromo-1-(tert-butyldimethylsilyl)indole | Indole, tert-Butyldimethylsilyl chloride, N-Bromosuccinimide | Butyllithium | Tetrahydrofuran | - | orgsyn.org |

| 2-Sulfoximidoyl-3,6-dibromo indoles | N-alkyl/aryl indoles, N-Br sulfoximine (B86345) | - | - | 38-94 | nih.govmdpi.com |

| 5- or 6-Brominated 2-aryl-1H-indole-3-carboxylates | α,α-Dibromo β-iminoesters | Copper(I) bromide | - | Moderate to Good | acs.org |

| 5,5′-Dibromo-3,3′-bi-1H-indole | 5-Bromoindole | Palladium catalyst | - | - | nih.gov |

| C6-Alkylated Indoles | N-pyrimidinyl indoles, Diazo compounds | Rhodium(II) catalysts | Halogenated solvent | up to 92 | acs.org |

| 3,6-Dibromo isatin | 2,5-Dibromo isonitroso acetoanilide | Sulfuric acid | - | 63 | chemicalbook.com |

Transition-Metal Catalysis in Indole Functionalization for Dibromination

Direct and selective C-H functionalization of the indole core using transition-metal catalysis represents a powerful and atom-economical approach to halogenated derivatives. While a one-step transition-metal-catalyzed reaction for the direct dibromination of 1H-indole to this compound is not prominently documented, the principles of C-H activation catalysis provide a clear pathway. This typically involves a sequential strategy or the use of directing groups to achieve the desired 3,6-disubstitution pattern.

The strategy often commences with the functionalization of the most reactive C3 position, followed by a second functionalization on the benzene (B151609) ring at the C6 position. Transition metals such as palladium, rhodium, and copper are pivotal in these transformations. For instance, palladium-catalyzed C-H activation can be used to introduce a substituent at the C3 position. Subsequently, a second metal-catalyzed C-H halogenation, potentially guided by a directing group on the indole nitrogen, can achieve bromination at the C6 position. frontiersin.org Research has demonstrated the feasibility of C6-selective functionalization of indoles using transition-metal catalysis, often employing removable directing groups on the nitrogen atom to orient the catalyst to the desired position. frontiersin.org

Another catalytic approach involves the use of enzymes. The thermostable RebH variant, 3-LSR, has been shown to catalyze the bromination of various indole derivatives. nih.gov These enzymatic reactions typically functionalize the most electron-rich C3 position with high selectivity. nih.gov Achieving C6 bromination would necessitate a substrate where the C3 position is blocked and the enzyme's binding pocket directs the bromination to the C6 position, or a sequential chemical step after the initial enzymatic bromination.

Dehydrogenative Cyclization and Aromatization Methods

Dehydrogenative cyclization provides an elegant and efficient route to the indole nucleus from acyclic precursors, often with the final aromatization step generating the stable heterocyclic system. This strategy is particularly useful when precursors containing the desired substitution pattern are readily available. Transition-metal catalysts, including palladium, copper, and cobalt, are frequently employed to facilitate these transformations, often using molecular oxygen or another oxidant. organic-chemistry.orgresearchgate.net

The general approach involves the intramolecular cyclization of a substituted aniline (B41778) derivative, such as a 2-vinylaniline, onto the vinyl group, followed by dehydrogenation to form the aromatic indole ring. researchgate.netresearchgate.netorganic-chemistry.org To synthesize a this compound using this method, one would start with a precursor like N-acyl-2-amino-5-bromostyrene, which already contains a bromine atom at the position corresponding to the final C6 position of the indole. Cyclization, potentially catalyzed by a palladium or copper complex, would form an indoline (B122111) intermediate, which then undergoes dehydrogenative aromatization to yield the brominated indole. researchgate.netnih.gov If the vinyl group is appropriately substituted, a second bromine atom can be incorporated at the C3 position.

Electrocatalysis offers a modern, oxidant-free alternative for dehydrogenative cyclization. organic-chemistry.org Studies have shown that 2-vinylanilides can be converted to indoles via an electrocatalytic process using an organic redox catalyst, avoiding the need for external chemical oxidants. organic-chemistry.org

| Catalyst System | Precursor Type | Product | Key Features |

| Pd(OAc)₂ / O₂ | Substituted Indoline | Indole | Aerobic oxidation, alkoxide-free conditions. researchgate.net |

| Cu(I) / Percarbonate | Substituted Indoline | Indole | Mild conditions, applicable to large-scale synthesis. nih.gov |

| Organic Redox Catalyst / Electrocatalysis | 2-Vinylanilide | Substituted Indole | Metal- and external oxidant-free. organic-chemistry.org |

| Cobalt(III) | ortho-Alkenylaniline | Indole | Cross-dehydrogenative coupling mechanism. mdpi.com |

Precursor Synthesis and Transformation to this compound Architecture

Accessing Dibromoindole Frameworks from Substituted Anilines

The synthesis of the indole ring from substituted anilines is a foundational strategy in heterocyclic chemistry. The Fischer indole synthesis, discovered in 1883, remains a versatile method. wikipedia.orgambeed.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org To obtain a 3,6-dibromoindole, one could theoretically start with (2,5-dibromophenyl)hydrazine. Condensation with a suitable ketone followed by cyclization would generate the dibromoindole framework. chemijournal.com A review article presents a scheme where a butyloxycarbonyl (Boc)-protected dibromoaryl hydrazine (B178648) is condensed with a ketone to yield a dibromoindole derivative, highlighting the viability of this approach. chemijournal.com

More contemporary methods often involve transition-metal catalysis. An efficient palladium-catalyzed annulation of anilines with bromoalkynes provides a direct route to substituted indoles. organic-chemistry.org Similarly, copper-catalyzed domino reactions can assemble the indole core from precursors derived from anilines. organic-chemistry.org

Transformations of Substituted Indole Carboxylates to Dibromoindoles

A highly effective and regioselective method for preparing dibromoindoles involves the use of an indole-3-carboxylate as a starting material. The electron-withdrawing carboxylate group at the C3 position deactivates the pyrrole (B145914) ring towards electrophilic substitution, thereby directing subsequent bromination to the benzene portion of the molecule.

Research has demonstrated that the treatment of methyl indole-3-carboxylate with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. sigmaaldrich.comchemicalbook.comresearchgate.netrsc.org This intermediate is pivotal, as the carboxylate group can be readily removed to furnish the parent 5,6-dibromoindole. The removal is typically achieved through a two-step process of ester hydrolysis to the corresponding carboxylic acid, followed by decarboxylation. A one-pot, microwave-mediated procedure for this hydrolysis and decarboxylation has been reported, providing efficient access to the target molecule. researchgate.netrsc.org This strategy has been successfully applied in the total synthesis of marine natural products like meridianin F. researchgate.net

| Starting Material | Reagents & Conditions (Bromination) | Intermediate | Reagents & Conditions (Decarboxylation) | Final Product | Yield (Dibromination) |

| Methyl indole-3-carboxylate | Br₂ in Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | 1. Hydrolysis (e.g., NaOH) 2. Heat | 5,6-Dibromo-1H-indole | 56-84% researchgate.net |

It is important to note that while the above method reliably produces 5,6-dibromo-1H-indole, the synthesis of the specific 3,6-dibromo isomer would require a different strategic approach, likely involving initial C3-bromination followed by a regioselective C6-bromination, or building the ring from a pre-functionalized precursor as described in section 2.4.1.

Elucidation of Reactivity Profiles and Strategic Derivatization of 3,6 Dibromo 1h Indole

Electrophilic and Nucleophilic Reaction Pathways of the Dibromoindole Nucleus

The reactivity of the 3,6-dibromo-1H-indole core is governed by the interplay between the electron-rich nature of the indole (B1671886) ring and the electron-withdrawing inductive effects of the two bromine atoms. The indole system is inherently π-excessive, which typically directs electrophilic attack to the C-3 position of the pyrrole (B145914) ring. However, in this compound, this position is already substituted. The bromine at C-3 deactivates the pyrrole ring towards further electrophilic substitution, while the bromine at C-6 deactivates the benzene (B151609) ring.

Electrophilic substitution, therefore, primarily targets the remaining activated positions. The most likely site for electrophilic attack is the C-2 position, followed by the C-4, C-5, and C-7 positions on the benzene ring, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For instance, Vilsmeier-Haack formylation, a common electrophilic substitution reaction for indoles, would be expected to occur at the C-2 position. nih.gov Similarly, nitration would likely target the less sterically hindered and electronically favorable positions remaining on the ring.

Nucleophilic reactions on the this compound nucleus can proceed through several pathways. The bromine atoms themselves are susceptible to replacement via nucleophilic aromatic substitution, particularly when activated by transition metal catalysts. evitachem.com This is a cornerstone of its derivatization and is discussed in detail in section 3.2.1. Additionally, the N-H proton is acidic and can be removed by a base, allowing for nucleophilic attack by the resulting indolide anion at the N-1 position. clockss.org

Site-Selective Functionalization at C-2, C-3, and N-1 Positions of this compound

The presence of two bromine atoms and several C-H bonds allows for a variety of site-selective functionalization strategies to build molecular complexity from the this compound scaffold.

The carbon-bromine bonds at the C-3 and C-6 positions are key sites for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromoindole with boronic acids or esters to form aryl- or heteroaryl-substituted indoles. It is a powerful method for replacing the bromine atoms at C-6 with various organic moieties.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the bromoindole with terminal alkynes, providing access to alkynyl-substituted indoles.

The relative reactivity of the C-3 and C-6 bromines in these coupling reactions can be exploited for selective or sequential functionalization. The C-3 bromine, being on the more electron-rich pyrrole ring, may exhibit different reactivity compared to the C-6 bromine on the benzene ring, allowing for regioselective synthesis.

Direct C-H activation has emerged as a powerful, atom-economical tool for functionalizing otherwise inert bonds. For this compound, the remaining C-H bonds at C-2, C-4, C-5, and C-7 are all potential targets.

Palladium-catalyzed C-2 arylation is a well-established method for functionalizing the indole core. ias.ac.in This strategy can be applied to this compound to introduce aryl groups specifically at the C-2 position, ortho to the indole nitrogen.

Remarkably, a one-pot, three-component reaction has been developed that achieves a 2,3,6-trifunctionalization of N-substituted indoles. researchgate.netnih.gov In this process, treatment of an N-alkyl indole with an N-Br sulfoximine (B86345) serves to brominate the C-3 and C-6 positions while simultaneously installing a sulfoximidoyl group at the C-2 position. researchgate.netnih.govmdpi.com This provides a rapid route to complex, highly substituted indole derivatives from simple starting materials.

Table 1: Site-Selective Functionalization of N-Alkyl Indoles to 2-Sulfoximidoyl-3,6-dibromoindoles nih.govmdpi.comThis table showcases a one-pot reaction where N-alkyl indoles are converted to their 2,3,6-trifunctionalized derivatives.

| N-Substituent (on Indole) | Sulfoximine Reagent | Product | Yield (%) |

|---|---|---|---|

| Methyl | N-Br Methyl Phenylsulfoximine | 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1-methyl-1H-indole | 94% |

| Isopropyl | N-Br Methyl Phenylsulfoximine | 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1-isopropyl-1H-indole | 89% |

| Benzyl | N-Br Methyl Phenylsulfoximine | 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1-benzyl-1H-indole | 81% |

| Phenyl | N-Br Methyl Phenylsulfoximine | 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1-phenyl-1H-indole | 38% |

| Methyl | N-Br Diphenylsulfoximine | 3,6-Dibromo-2-(diphenylsulfoximidoyl)-1-methyl-1H-indole | 93% |

Functionalization of the benzene ring C-H bonds (C-4, C-5, C-7) is more challenging due to their lower reactivity compared to the pyrrole ring. rsc.orgmdpi.com These transformations often require directing groups to achieve high regioselectivity.

Substitution Reactions Involving Bromine Atoms

Redox Chemistry of this compound and Its Derivatives

The redox chemistry of the this compound scaffold offers pathways to important synthetic intermediates and new molecular structures through both oxidative and reductive transformations.

Oxidation of the indole ring can lead to a variety of products, with the most common being indole-2,3-diones, also known as isatins. evitachem.com These compounds are valuable precursors in the synthesis of pharmaceuticals and other heterocyclic systems. The oxidation of this compound or its precursors can be used to generate this compound-2,3-dione.

A documented synthesis involves the cyclization of 2,5-dibromo isonitroso acetoanilide in sulfuric acid to produce 3,6-dibromoisatin. chemicalbook.com This transformation represents a formal oxidation of the C-2 and C-3 positions of the corresponding indole core.

Table 2: Synthesis of 3,6-Dibromoisatin chemicalbook.comThis table outlines a key oxidative cyclization reaction.

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 2,5-dibromo isonitroso acetoanilide | 86% Sulfuric Acid, 100°C, 15 min | This compound-2,3-dione (3,6-Dibromoisatin) | 63% |

Selective oxidation at a single position is also possible. For example, using reagents like manganese dioxide (MnO₂) can selectively oxidize certain bromoindoles to the corresponding indol-3-one, preserving the bromine substituents.

Reductive processes can target either the bromine substituents or the indole ring itself.

Debromination: The bromine atoms can be removed and replaced with hydrogen through reduction. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) can be used for this purpose, potentially yielding 3-bromo-1H-indole, 6-bromo-1H-indole, or the parent indole, depending on the reaction conditions and selectivity. evitachem.com

Indole Ring Reduction: The pyrrole double bond (C2=C3) is susceptible to reduction. Catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, can reduce the indole to the corresponding indoline (B122111) (2,3-dihydroindole). In the case of this compound, this would lead to 3,6-dibromoindoline, a saturated heterocyclic system where the bromine atoms are retained for further functionalization.

Oxidative Transformations and Product Characterization

Cycloaddition Reactions and Annulation Strategies Involving Dibromoindoles

The electron-deficient nature of the dibrominated indole ring system, coupled with the potential for in situ generation of reactive intermediates, makes this compound and its derivatives valuable precursors in cycloaddition and annulation reactions for the construction of fused and polycyclic indole architectures.

Diels-Alder reactions involving indole-based arynes represent a powerful strategy for the synthesis of annulated indoles. The generation of indolynes from corresponding o-dibromo indoles allows for their participation as dienophiles in [4+2] cycloaddition reactions. For instance, the 5,6-indolyne, derived from 5,6-dibromoindole, undergoes Diels-Alder cycloadditions. nih.gov While this specific example does not use this compound directly, it highlights the utility of dibromoindoles in generating the necessary aryne intermediates for such transformations. The regioselectivity of these cycloadditions can be influenced by the position of the aryne within the indole nucleus. nih.gov

Furthermore, (4+3) cycloaddition reactions provide a route to seven-membered rings fused to the indole core, yielding cyclohepta[b]indoles. These reactions can proceed through the interaction of 2-vinylindoles with oxyallyl cations generated in situ from α-bromoketones. acs.org Although not explicitly demonstrated with a 3,6-dibromo substituted vinylindole, the methodology is robust for a variety of substituted vinylindoles, suggesting its potential applicability. acs.org The reaction conditions are generally mild, often employing a base and a fluorinated solvent to facilitate the formation of the oxyallyl cation. acs.org

Intramolecular radical cyclizations also serve as a key annulation strategy. For example, radicals generated from N-substituted 2-bromoindoles can undergo addition to an appended aromatic ring, leading to fused [1,2-a]indoles. researchgate.net This approach underscores the importance of the bromine atom as a handle for initiating the desired radical cascade.

Recent advancements have also demonstrated the utility of bicyclobutanes in annulation strategies. In a Lewis acid-catalyzed formal ene reaction, thioindolinones react with bicyclobutanes to form 1,3-disubstituted cyclobutanes. rsc.org Subsequent derivatization of the product, such as treatment with N-bromosuccinimide, can lead to the formation of a 3,3-dibromo substituted product via dearomatization of the indole moiety, showcasing a method to introduce dibromo functionality post-annulation. rsc.org

Table 1: Examples of Cycloaddition and Annulation Reactions with Indole Derivatives

| Reaction Type | Indole Precursor Type | Reactive Partner | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder | o-Dibromoindole | Furan derivatives | Annulated Indole | nih.gov |

| (4+3) Cycloaddition | 2-Vinylindole | Oxyallyl Cation | Cyclohepta[b]indole | acs.org |

| Radical Annulation | N-Substituted 2-Bromoindole | Appended Aromatic Ring | Fused [1,2-a]indole | researchgate.net |

| Formal Ene Reaction | Thioindolinone | Bicyclobutane | Cyclobutane-substituted Indole | rsc.org |

Photochemical Reactivity and Transformations of this compound

The photochemical behavior of halogenated indoles, including this compound, is characterized by the potential for carbon-bromine bond cleavage upon irradiation, leading to the formation of radical intermediates. These reactive species can then participate in a variety of transformations, including debromination, dimerization, and cyclization reactions.

UV irradiation of certain dibromoindoles can induce selective debromination. For example, in a related system, 6,7-dibromo-4-methoxy-1H-indole undergoes selective debromination at the 6-position when irradiated in methanol. This highlights the potential for regioselective modification of dibromoindoles through photochemical means. In a different solvent environment, such as benzene, irradiation can lead to dimerization via radical coupling.

Photochemical reactions can also be harnessed for more complex molecular constructions. Photo-induced reductive Heck-type cyclizations of N-benzoylindoles bearing a halogen on the benzoyl ring have been developed. researchgate.net While this specific example does not involve a bromo-substituted indole, it demonstrates the principle of using light to initiate cyclization cascades involving halogenated precursors. The process is believed to proceed through a photo-induced electron transfer mechanism, forming radical intermediates that drive the cyclization. researchgate.net

Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for the functionalization of bromo-substituted aromatic compounds. For instance, bromo-substituted helicenes can be activated by visible light in the presence of a base to undergo C-C and C-heteroatom bond-forming reactions. d-nb.info This methodology could potentially be extended to this compound for the late-stage introduction of various functional groups.

The generation of radical intermediates from dibromo-compounds via photoredox catalysis can also be employed in cascade reactions. For example, 2,2-dibromo-1,3-dicarbonyl compounds can act as radical sources in cascade alkylation reactions. rsc.org This suggests that this compound could potentially serve as a precursor for indolyl radicals in similar photochemical processes.

Table 2: Photochemical Transformations of Bromo-Substituted Indoles and Related Aromatics

| Substrate Type | Reaction Conditions | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 6,7-Dibromo-4-methoxy-1H-indole | UV irradiation in Methanol | Selective Debromination | 7-Bromo-4-methoxy-1H-indole | |

| 6,7-Dibromo-4-methoxy-1H-indole | UV irradiation in Benzene | Dimerization | C5-C5' Dimer | |

| Bromo-substituted Helicenes | Visible Light, K₂CO₃ | C-C and C-Heteroatom Coupling | Functionalized Helicenes | d-nb.info |

| N-Benzoylindoles (with halo-benzoyl) | UVA/blue LEDs, Base | Reductive Heck Cyclization | Polycyclic Indolinyl Compounds | researchgate.net |

Mechanistic Investigations in 3,6 Dibromo 1h Indole Chemical Transformations

Radical-Mediated Reaction Pathways in Dibromination Processes

While electrophilic substitution is a common pathway for indole (B1671886) halogenation, radical-mediated reactions also play a significant role, particularly in the formation of multifunctionalized indole derivatives. fiveable.menih.gov Research into the synthesis of 2-sulfoximidoyl-3,6-dibromo indoles has provided evidence for radical involvement. nih.govmdpi.com

In one studied process, the use of N-Br sulfoximines served as both the brominating and sulfoximinating reagent in a one-pot synthesis. nih.gov The proposed mechanism involves the generation of a bromine radical (Br•) and a sulfoximidoyl radical. nih.gov This hypothesis was tested through control reactions where radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT), were introduced into the reaction mixture. The presence of these scavengers led to a significant decrease in the yield of the 3,6-dibromo product, strongly suggesting that a radical process is at play. mdpi.com For instance, the yield of 3,6-dibromo-2-(methyl phenylsulfoximidoyl)-1-methyl-1H-indole dropped from 94% to 29% in the presence of BHT, and only trace amounts were detected when TEMPO was used. mdpi.com

These findings indicate that the dibromination of the indole ring, in this specific context, does not proceed through a purely electrophilic pathway but rather through a radical bromosulfoximidoyl process. nih.gov The generation of a bromine radical is a key step that can be facilitated by photosensitization or the use of specific radical initiators. nih.gov Such radical pathways are essential for accessing specific substitution patterns that may be difficult to achieve through conventional electrophilic aromatic substitution. researchgate.netrsc.org

Elucidating Reaction Intermediates and Transition States

The bromination of indoles typically proceeds through an electrophilic aromatic substitution mechanism, which involves the formation of key intermediates and transition states. nih.gov The initial step is the electrophilic attack of a bromine species on the electron-rich indole ring, most commonly at the C3 position. fiveable.mecore.ac.uk This attack leads to the formation of a cationic intermediate known as an arenium ion or Wheland intermediate. nih.govwuxiapptec.com

Computational studies on the direct bromination of substituted indoles propose a two-step mechanism. researchgate.net The first, and rate-determining, step involves the formation of a first transition state (TS1) leading to the Wheland intermediate. The second step involves a second transition state (TS2) for the deprotonation and rearomatization to yield the final brominated product. researchgate.net The stability of these intermediates and the energy barriers of the transition states dictate the reaction's feasibility and regioselectivity. wuxiapptec.comic.ac.uk

| Species | Gibbs Free Energy (kcal/mol) |

| ΔGTS1‡ | Energy barrier to reach the first transition state |

| ΔGI | Gibbs free energy of the intermediate |

| ΔGTS2‡ | Energy barrier to reach the second transition state |

| ΔGP | Gibbs free energy of the products |

| This table illustrates the key thermodynamic parameters in a proposed two-step indole bromination mechanism. The values are relative to the reactants. researchgate.net |

In the bromination of 2,3-dialkylindoles, a 3-bromoindolenine intermediate has been successfully isolated. cdnsciencepub.comclockss.org This intermediate is formed by the attack of a bromonium ion at the C3-position. clockss.org These 3-bromoindolenines are reactive species and can undergo rearrangement, where the bromine atom migrates to the benzene (B151609) ring, or react with nucleophiles. clockss.org While direct isolation of the intermediate for 3,6-dibromo-1H-indole is not explicitly detailed, the principles from related indole brominations strongly suggest its transient formation. The presence of substituents on the indole ring can significantly influence the stability of the Wheland intermediate and the subsequent reaction pathways. wuxiapptec.com

Kinetic Studies of Key Synthetic Steps Involving this compound

Kinetic studies provide quantitative insight into the reaction rates and mechanisms of indole halogenation. The bromination of indoles is generally a rapid reaction, often requiring special techniques like hydrodynamic voltammetry for accurate rate measurements. sciensage.infosciensage.info Studies on the bromination of methyl indole isomers with N-bromosuccinimide (NBS) in an aqueous medium show that the reactions follow second-order kinetics. sciensage.infosciensage.info

The reactivity is highly dependent on the position of substituents on the indole ring. For instance, the specific reaction rate for 2-methyl indole is significantly higher than that for 1-methyl indole and 3-methyl indole. sciensage.infosciensage.info This is attributed to the combined electron-donating effects of the nitrogen heteroatom and the methyl group, which activate the C3 position for electrophilic attack. sciensage.info In contrast, steric hindrance can decrease the reaction rate. sciensage.info

Computational and experimental studies on the atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals also provide valuable kinetic data. copernicus.orgcopernicus.org The rate constant for the reaction of indole with •OH radicals has been determined to be approximately 1.54 x 10-10 cm3 molecule−1 s−1 at 298 K. copernicus.orgcopernicus.org Such studies highlight the high reactivity of the indole core towards radical species, which is pertinent to understanding radical-mediated bromination pathways.

| Compound | Specific Reaction Rate (k) at 306 K (M-1s-1) | Energy of Activation (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K/mol) |

| 1-Methyl Indole | 2800 | 35.1 | -48.2 |

| 2-Methyl Indole | 4955 | 28.5 | -64.9 |

| 3-Methyl Indole | 1558 | 42.3 | -34.7 |

| This table presents kinetic and thermodynamic data for the bromination of methyl indole regioisomers with N-bromosuccinimide in an aqueous medium. sciensage.infosciensage.info |

These kinetic investigations underscore the electronic and steric factors that govern the rate of bromination on the indole scaffold. Although specific kinetic data for the synthesis of this compound are not extensively reported, the data from model compounds like methyl indoles provide a solid framework for predicting its reactivity and optimizing synthetic conditions.

Computational and Theoretical Chemical Studies of 3,6 Dibromo 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a powerful and widely used computational method to investigate the electronic structure of molecules. wikipedia.orgmdpi.com DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.orgaimspress.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying complex organic molecules like 3,6-Dibromo-1H-indole. youtube.comresearchgate.net By solving the Kohn-Sham equations, DFT can provide detailed insights into the molecule's electronic properties, which are fundamental to understanding its chemical behavior. aimspress.com

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.comscience.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. wuxiapptec.comphyschemres.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. physchemres.org

For this compound, the presence of two electron-withdrawing bromine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to the parent indole (B1671886) molecule. This effect is due to the inductive effect of the halogens. The HOMO-LUMO energy gap is also modulated by this substitution. DFT calculations, such as those performed using the B3LYP functional with a 6-311G(d,p) basis set, can precisely quantify these energies. science.govresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole (Reference) | -5.35 | -0.15 | 5.20 |

| This compound | -5.78 | -0.89 | 4.89 |

Data are representative values based on theoretical calculations for similar structures and are intended for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP map would reveal several key features. The region around the nitrogen atom of the indole ring is expected to be electron-rich (red or yellow), indicating its nucleophilic character. The π-electron cloud of the aromatic system also contributes to the negative potential above and below the plane of the molecule. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor. A significant feature arising from the bromine substituents is the phenomenon of the "σ-hole". acs.org This refers to a region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br bond axis, making it capable of engaging in halogen bonding, a type of non-covalent interaction. acs.org

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a quantitative measure of a molecule's reactivity. mdpi.comresearchgate.net These descriptors, based on DFT, help in understanding the relationship between structure, stability, and chemical reactivity. scirp.org Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. acs.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is given by η = (ELUMO - EHOMO) / 2. acs.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. acs.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). acs.org

These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

| Descriptor | Value |

|---|---|

| Electronegativity (χ) (eV) | 3.335 |

| Chemical Hardness (η) (eV) | 2.445 |

| Chemical Softness (S) (eV-1) | 0.409 |

| Electrophilicity Index (ω) (eV) | 2.274 |

Values are calculated based on the hypothetical energy levels in Table 1.

Molecular Dynamics Simulations of this compound Systems

While DFT calculations provide insight into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects. nih.govscilit.com

An MD simulation of this compound, for instance, could be performed by placing the molecule in a simulation box filled with water molecules to mimic an aqueous environment. uniroma1.it Such a simulation could reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the polar N-H group and the hydrophobic regions.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the indole's N-H group and surrounding water molecules.

Conformational Stability: Although the indole ring is rigid, the simulation can track its rotational and translational motion.

Interaction with Biomolecules: MD simulations are extensively used to study how small molecules like this compound bind to and interact with biological targets such as proteins or DNA, providing crucial information for drug design. nih.gov The simulation can predict binding affinities and identify key interacting residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Dibromoindoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org QSAR is a cornerstone of modern drug discovery, as it allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. orientjchem.orgjmolekul.com

A QSAR study on a series of substituted 3,6-dibromoindoles would involve several steps:

Data Set Collection: A training set of 3,6-dibromoindole derivatives with experimentally measured biological activity (e.g., anticancer IC₅₀ values) is compiled. jmolekul.com

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors (e.g., electronic, steric, topological, and hydrophobic parameters) are calculated. orientjchem.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). orientjchem.orgresearchgate.net

A hypothetical QSAR model for a series of substituted 3,6-dibromoindoles might look like the equation in Table 3, where pIC₅₀ is the negative logarithm of the IC₅₀ value, and the descriptors represent specific molecular properties influencing the activity.

| Model Equation: pIC50 = 0.45(LogP) - 0.98(LUMO) + 1.23*(Indicator_X) + 2.54 | |

|---|---|

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validated R² (Q²) | 0.79 |

| Number of Compounds (n) | 25 |

This table represents a hypothetical QSAR model for illustrative purposes.

Such a model can provide valuable insights into the structure-activity relationships, indicating, for example, that higher lipophilicity (LogP) and the presence of a specific substituent (Indicator_X) enhance activity, while a lower LUMO energy is also beneficial. jmolekul.comnih.gov

Applications of 3,6 Dibromo 1h Indole As a Strategic Building Block in Organic Synthesis

Synthesis of Complex Polycyclic Heterocyclic Architectures

The unique substitution pattern of 3,6-dibromo-1H-indole provides a strategic advantage for the construction of intricate polycyclic heterocyclic frameworks. The differential reactivity of the bromine atoms can be exploited to achieve regioselective functionalization, paving the way for the annulation of additional rings onto the indole (B1671886) core.

For instance, researchers have utilized this compound in the synthesis of azulene-indole fused polycyclic derivatives, which are promising candidates for applications in organic electronics. mdpi.com The synthetic strategy often involves sequential cross-coupling reactions, where the bromine atoms act as handles for the introduction of various substituents, ultimately leading to the desired fused ring systems. mdpi.com Furthermore, the bromine atoms can facilitate intramolecular cyclization reactions, a key step in the formation of polycyclic structures. One notable example is the synthesis of indolo[1,2-f]phenanthridines, where a 2-(2-bromoaryl)-1-aryl-1H-indole, derived from a dibromoindole precursor, undergoes a palladium-catalyzed intramolecular direct C(sp²)-H arylation to furnish the final polycyclic product. organic-chemistry.org

Role in the Total Synthesis of Natural Products Bearing Dibromoindole Moieties

A significant number of marine natural products feature a dibromoindole core, and this compound has proven to be an indispensable building block in their total synthesis. researchgate.net The presence of this motif in various marine alkaloids has spurred considerable interest due to their potential biological activities. researchgate.net

The total synthesis of several marine alkaloids has been successfully achieved using this compound or its derivatives as starting materials. For example, the synthesis of meridianin F, a marine alkaloid with kinase inhibitory activity, has been reported utilizing 5,6-dibromoindole derivatives, which can be accessed from precursors like methyl 5,6-dibromoindole-3-carboxylate. researchgate.netmdpi.com Similarly, the synthesis of other members of the meridianin family has been accomplished through strategies that rely on the regioselective functionalization of a dibromoindole scaffold. mdpi.com

Moreover, the synthesis of kottamide E, a marine natural product containing a 5,6-dibromoindole linked to an unusual amino acid, underscores the importance of dibromoindoles in accessing complex natural product architectures. researchgate.net The synthetic route to kottamide E involved the strategic use of a 5,6-dibromoindole building block to construct the core of the molecule. researchgate.net

Preparation of Functionalized Indole Libraries for Screening

The ability to selectively modify the this compound scaffold at two distinct positions makes it an ideal substrate for the generation of functionalized indole libraries. These libraries, containing a diverse array of substituted indoles, are invaluable for high-throughput screening in drug discovery and materials science. mdpi.com The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. researchgate.net

The bromine atoms on the indole ring serve as versatile handles for introducing a wide range of functional groups through various chemical transformations. For example, a one-pot trifunctionalization of N-alkyl/aryl indoles has been developed to produce 2-sulfoximidoyl-3,6-dibromo indoles, demonstrating the potential for creating highly substituted indole derivatives. researchgate.netnih.gov This method allows for the simultaneous introduction of three different functional groups, significantly expanding the chemical space of the resulting library. researchgate.netnih.gov The development of such efficient synthetic methods facilitates the rapid generation of diverse indole libraries for biological evaluation. mdpi.com

Utilization in Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atoms at the C3 and C6 positions of this compound are particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of a wide range of aryl, alkyl, and alkynyl substituents onto the indole core, further highlighting the versatility of this building block.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely employed for the functionalization of this compound. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, has been successfully used to introduce aryl groups at the bromine-substituted positions of the indole ring. researchgate.net For instance, the Suzuki-Miyaura reaction of 2,3,6-tribromo-1-methyl-1H-indole with various arylboronic acids has been shown to proceed with high efficiency, yielding arylated indole derivatives. researchgate.net

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool for modifying the this compound scaffold. mdpi.combeilstein-journals.org This reaction has been utilized in the synthesis of various indole derivatives, including those with potential applications in medicinal chemistry. mdpi.com The regioselectivity of these cross-coupling reactions can often be controlled by carefully choosing the reaction conditions and the palladium catalyst system. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Dibromoindoles

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | 2,3,6-Tribromo-1-methyl-1H-indole, Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | Arylated indoles | researchgate.net |

| Sonogashira | 3-Iodoindoles, Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynylindoles | mdpi.commdpi.com |

| Heck | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Alkenes | Pd(OAc)₂ | Alkenylindoles | mdpi.com |

Copper-Promoted Arylation and Decarboxylative Reactions

In addition to palladium, copper-based catalysts have also been effectively used to promote the functionalization of indole derivatives. Copper-promoted N-arylation reactions, for example, provide an efficient method for forming a bond between the indole nitrogen and an aryl group. beilstein-journals.org Copper(I) oxide (Cu₂O) has been shown to be an effective catalyst for the N-arylation of indoles with aryl halides. researchgate.net

Furthermore, copper has been employed in decarboxylative coupling reactions. nih.gov These reactions involve the removal of a carboxyl group and the simultaneous formation of a new carbon-carbon or carbon-heteroatom bond. For instance, a copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has been developed to synthesize new functionalized molecules. nih.gov While this specific example does not directly involve this compound, it highlights the potential of copper-catalyzed decarboxylative strategies for modifying the indole core, which could be extended to dibrominated substrates.

Exploration of 3,6 Dibromo 1h Indole in Biological and Medicinal Chemistry

Antimicrobial Activities of 3,6-Dibromo-1H-Indole Derivatives

Derivatives of dibromoindole have demonstrated notable antimicrobial properties against a variety of bacterial and fungal strains. mdpi.comrsc.org The inherent characteristics of the indole (B1671886) nucleus, such as its ability to interact with proteins and nucleic acids, are believed to contribute to these effects by potentially hindering DNA replication and protein synthesis. researchgate.net

The introduction of bromine atoms to the indole ring can significantly enhance antimicrobial activity. mdpi.com For instance, the bromination of an indolyl-benzo[d]imidazole core has been shown to substantially increase its effectiveness against Staphylococcus aureus and Candida albicans. mdpi.com Specifically, one study highlighted that a 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole derivative displayed greater antimicrobial activity against C. albicans, S. aureus (including MRSA), and M. smegmatis compared to its non-brominated counterpart. mdpi.com

Research has shown that certain indole derivatives exhibit considerable antibacterial activity. For example, some synthesized compounds were effective against Salmonella Typhi and showed very good activity against Staphylococcus aureus. nih.gov Other studies have found that indole derivatives can be more active against both Gram-positive and Gram-negative bacteria than standard antibiotics like Rifampicin. researchgate.net

Furthermore, some indole derivatives have shown promising antifungal activity, particularly against C. krusei, in some cases proving more effective than the standard drug fluconazole (B54011). turkjps.org The antimicrobial potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), with lower values indicating greater efficacy. turkjps.orgmdpi.com

| Compound Type | Microorganism | Activity | Reference |

|---|---|---|---|

| Dibromoindole Derivatives | Bacteria and Fungi | General antimicrobial properties. | mdpi.comrsc.org |

| Brominated Indolyl-benzo[d]imidazole | Staphylococcus aureus, Candida albicans | Enhanced antimicrobial activity upon bromination. | mdpi.com |

| 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | C. albicans, S. aureus (including MRSA), M. smegmatis | Demonstrated significant antimicrobial activity. | mdpi.com |

| Indole Derivatives | Salmonella Typhi, Staphylococcus aureus | Considerable to very good antibacterial activity. | nih.gov |

| Indole Derivatives | Gram-positive and Gram-negative bacteria | More active than Rifampicin in some cases. | researchgate.net |

| Indole-thiadiazole and Indole-triazole Derivatives | C. krusei | More effective than fluconazole in some instances. | turkjps.org |

Anti-Cancer and Cytotoxic Effects of Dibrominated Indole Scaffolds

The this compound scaffold and its derivatives have been a focal point of cancer research due to their demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. mdpi.comfrontiersin.org

Inhibition of Cellular Proliferation in Cancer Cell Lines

Numerous studies have reported the potent anti-proliferative activity of dibrominated indole derivatives. For instance, 3,6-dibromoindole, along with related compounds like 6-bromo-3-chloroindole and 6-bromo-2-oxindole, exhibited cytotoxic effects on MDA-MB-231 breast cancer cells, although with relatively high IC50 values of 117.72 µM, 72.53 µM, and 74.41 µM, respectively. frontiersin.org In contrast, other synthetic indole derivatives have shown more potent activity, with IC50 values in the low micromolar and even nanomolar ranges against various cancer cell lines, including those of the breast, colon, and liver. nih.govresearchgate.net

The position of the bromine atom on the indole ring can significantly influence the cytotoxic activity. A lipophilic bromine atom on the fused benzo ring of an indole framework has been found to impart significant anti-tumor activity. researchgate.net For example, the presence of a bromine at position 5 of the indole has been suggested to be critical for activity. researchgate.net

The anti-proliferative mechanism of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, frequently at the G2/M phase. nih.govnih.gov Some derivatives have been shown to disrupt microtubule networks, a key component of the cellular skeleton involved in cell division. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Reported Effect | IC50/GI50 Values | Reference |

|---|---|---|---|---|

| 3,6-Dibromoindole | MDA-MB-231 (Breast) | Cytotoxic | IC50: 117.72 µM | frontiersin.org |

| 6-Bromo-3-chloroindole | MDA-MB-231 (Breast) | Cytotoxic | IC50: 72.53 µM | frontiersin.org |

| 6-Bromo-2-oxindole | MDA-MB-231 (Breast) | Cytotoxic | IC50: 74.41 µM | frontiersin.org |

| N-alkyl-3,6-dibromocarbazole and N-alkyl-5-bromoindole derivatives | MCF-7 and MDA-MB-231 (Breast) | Moderate antiproliferative effects | GI50: 4.7-32.2 µM | nih.gov |

| 3-aryl-thio and 3-aroyl-1H-indole derivatives | HT29, HepG2, HCT116, T98G | Inhibitory | Nanomolar range | nih.gov |

| 2,2-Bis(6-bromo-3-indolyl) ethylamine | U937 (Human myelomonocytic lymphoma) | Induces apoptosis | Not specified | nih.gov |

Anti-Migratory and Anti-Invasive Properties

Beyond inhibiting proliferation, certain dibrominated indole derivatives have demonstrated the ability to impede cancer cell migration and invasion, which are critical steps in metastasis. nih.govnih.gov For example, derivatives of N-alkyl-3,6-dibromocarbazole were found to inhibit the migration of the metastatic breast cancer cell line MDA-MB-231. nih.gov

The mechanism behind these anti-migratory effects can involve the disruption of cellular structures essential for movement, such as the actin cytoskeleton. nih.gov Some carbazole (B46965) derivatives have been observed to reduce actin-based cell extensions like invadopodia and filopodia, which are crucial for cell motility. nih.gov Furthermore, some indole-based compounds have been shown to suppress cell migration and invasion by modulating signaling pathways, such as the Wnt1-mediated pathway, which is involved in cell movement. nih.govnih.gov

Modulatory Effects on Enzyme Systems and Molecular Targets

The biological activities of this compound and its derivatives are often rooted in their ability to interact with and modulate the function of specific enzymes and cellular pathways.

Investigating Enzyme Inhibition Mechanisms

Dibrominated indoles have been investigated for their potential to inhibit various enzymes implicated in disease processes. For example, some brominated indoles are suggested to inhibit cytochrome P450 enzymes, which could affect drug metabolism. smolecule.com There is also interest in their potential as kinase inhibitors, as kinases are key regulators of many cellular processes, and their dysregulation is a hallmark of cancer.

The indole nucleus is a core structure in many tubulin polymerization inhibitors. mdpi.com Tubulin is the protein that forms microtubules, and its inhibition disrupts cell division, making it a key target for anticancer drugs. Some indole derivatives have been found to interact with the colchicine-binding site on tubulin, leading to the disruption of microtubule networks. nih.gov

Interaction with Cellular Pathways (e.g., Cytoskeleton, Rho GTPases)

The cytoskeleton, a dynamic network of protein filaments, plays a crucial role in cell shape, division, and motility. As mentioned, dibromoindole derivatives can disrupt the actin cytoskeleton, thereby inhibiting cell migration. nih.gov The family of Rho GTPases are master regulators of the actin cytoskeleton. nih.govuv.es These small signaling proteins cycle between an active (GTP-bound) and an inactive (GDP-bound) state, controlling the formation of structures like stress fibers, lamellipodia, and filopodia. nih.govresearchgate.net

The activation of Rho GTPases leads to downstream signaling cascades that remodel the cytoskeleton. nih.gov For instance, activated Rac and Cdc42 can induce the formation of lamellipodia and filopodia, which are protrusions at the leading edge of migrating cells. uv.es By interfering with the actin cytoskeleton, potentially through the modulation of Rho GTPase signaling, dibromoindole derivatives can exert their anti-migratory and anti-invasive effects. nih.gov

Anti-inflammatory Properties and Related Biological Activities

The indole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents, with derivatives showing promise in inhibiting key inflammatory pathways. rsc.org Research into brominated indoles has uncovered significant biological activities. While direct studies on this compound are limited, complex derivatives incorporating a dibromo-indole structure have demonstrated notable anti-inflammatory effects.

Pharmacological Potential in Neuroprotection and Other Therapeutic Areas

Analogs of this compound have emerged as compounds of interest in the search for neuroprotective agents and treatments for other conditions.

One significant area of investigation is in the context of neurodegenerative diseases. researchgate.net A well-known c-Raf inhibitor, GW5074 {5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl) methylene]-2-indolinone}, has been shown to be protective in models of neurodegeneration. researchgate.net The neuroprotective effect is closely linked to the 3',5'-dibromo-4'-hydroxyphenyl group attached to the indolinone core, indicating the critical role of this specific substitution pattern. researchgate.net Additionally, patent literature describes carbazole-based compounds featuring a 3,6-dibromo substitution pattern, such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1H-indol-1-yl)propan-2-ol, as having potent neuroprotective properties for conditions like traumatic brain injury. google.com

Beyond neuroprotection, dibromo-indole derivatives have been identified as potent agonists for the G protein-coupled receptor 17 (GPR17). rsc.orgresearchgate.net Specifically, 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid was found to be the most potent synthetic GPR17 agonist identified to date in the studied series. rsc.orgresearchgate.net GPR17 is a receptor involved in processes of the central nervous system, making its modulation a potential therapeutic strategy. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. Research on analogs of this compound has provided valuable insights into how specific structural modifications influence biological activity. nih.gov

In the development of GPR17 agonists, a series of 4,6-disubstituted 2-carboxy-1H-indole-3-propionic acid derivatives were synthesized and evaluated. researchgate.net The study revealed a clear SAR, with the dibromo analog showing the highest potency.

Table 1: SAR of 4,6-Dihalogenated Indole Derivatives as GPR17 Agonists

| Compound ID | 4,6-Substituent | Potency (EC₅₀) in µM |

|---|---|---|

| 1b | Dibromo | 0.202 |

| 1a | Dichloro | 0.331 |

| 1c | Diiodo | 4.79 |

Data sourced from MedChemComm. rsc.org

The data clearly shows the potency rank order of dibromo > dichloro > diiodo for GPR17 agonism, highlighting the optimal nature of bromine substitution at these positions for this specific target. researchgate.net

In the context of neuroprotective indolin-2-ones, SAR studies revealed the critical importance of the substituents on the phenyl ring attached at the 3-position. The presence of a 4'-phenolic group and 3',5'-dibromo substituents, as seen in analogs of the compound GW5074, was found to be crucial for activity. researchgate.net The absence of the 4'-phenolic group in the 3',5'-dibromo derivative resulted in a loss of protective effects and the emergence of slight toxicity. researchgate.net

Table 2: SAR of 3-Substituted Indolin-2-ones for Neuroprotection

| Compound | Phenyl Ring Substitution | Neuroprotective Effect | Toxicity at Higher Doses |

|---|---|---|---|

| 1 | 3',5'-Dibromo-4'-hydroxy | Moderately effective | Not toxic |

| 2 | 3',5'-Dibromo | Not protective | Slightly toxic |

| 3 | 3',4',5'-Trimethoxy | Not protective | Slightly toxic |

Data sourced from a study on 3-substituted indolin-2-ones. researchgate.net

These studies underscore how the type and position of halogen atoms and other functional groups on the indole or associated phenyl rings can dramatically alter the pharmacological profile of the compound. researchgate.net

In Vitro Biological Assays for Mechanistic Understanding

To elucidate the mechanisms through which this compound analogs exert their effects, specific in vitro biological assays are employed. These laboratory-based tests provide quantitative data on the compound's activity at a molecular or cellular level. nih.gov

For the evaluation of GPR17 agonists, a key assay is the calcium mobilization assay . rsc.orgresearchgate.net This test is conducted using 1321N1 astrocytoma cells that have been genetically engineered to express the human GPR17 receptor. researchgate.net The assay measures the increase in intracellular calcium levels that occurs when an agonist binds to and activates the Gq-coupled GPR17 receptor. researchgate.net A calcium-chelating fluorescent dye is used to quantify this response, allowing for the determination of the compound's potency (EC₅₀ value). rsc.orgresearchgate.net

In the assessment of neuroprotective agents, several assays are used to quantify neuronal viability and apoptosis (programmed cell death). researchgate.net These include:

DAPI-staining: A fluorescent stain that binds strongly to DNA. It is used to label cell nuclei and allows for the visualization of nuclear condensation and fragmentation, which are hallmarks of apoptosis. researchgate.net

TUNEL staining: This method detects DNA fragmentation by labeling the terminal ends of nucleic acids, providing a more specific marker for apoptotic cells. researchgate.net

Active Caspase-3 Immunocytochemistry: This technique uses antibodies to detect the activated form of caspase-3, a key executioner enzyme in the apoptotic cascade. Its presence is a strong indicator that the cell is undergoing apoptosis. researchgate.net

These assays were used to test indolinone analogs in cultured cerebellar granule neurons, providing a mechanistic understanding of their ability to prevent neuronal death. researchgate.net

Emerging Applications of 3,6 Dibromo 1h Indole in Materials Science

Development of Organic Electronic Materials

The indole (B1671886) nucleus is a key component in many organic molecules investigated for their electronic properties. The functionalization of this core, particularly with halogens like bromine, allows for the fine-tuning of these properties, making 3,6-dibromo-1H-indole a promising precursor for organic electronic materials. Its utility stems from its potential to be incorporated into larger polymeric or molecular structures that form the active layers in devices such as organic field-effect transistors (OFETs) and organic solar cells.

The bromine atoms on the indole ring serve as reactive handles for various cross-coupling reactions, such as Suzuki or Stille coupling. This enables the synthesis of well-defined conjugated polymers and oligomers where the dibromoindole unit is linked to other aromatic or electron-accepting/donating moieties. For instance, polymers derived from the chemical polymerization of 3,6-dibromo-N-substituted carbazoles, which are structurally analogous to indoles, lead to oligomers with well-defined structures and longer macromolecular chains, which are crucial for efficient charge transport. researchgate.net

The resulting materials often exhibit semiconducting properties. While direct studies on polymers from this compound are emerging, research on related structures provides insight into their potential. For example, indigo (B80030) and its derivative 6,6′-dibromoindigo have been investigated as natural organic semiconductors. csic.es Thin films of these materials show semiconductor behavior, which is essential for applications in electronics. smolecule.com The incorporation of the indole moiety into polymer backbones can influence the material's charge carrier mobility and energy levels (HOMO/LUMO), which are critical parameters for device performance. mdpi.comresearchgate.netmdpi.comnih.govscispace.com The development of such materials from precursors like this compound is a key area of research aimed at creating low-cost, flexible, and efficient electronic devices. mdpi.com

Table 1: Potential Roles of this compound in Organic Electronics

| Feature | Contribution to Organic Electronic Materials | Relevant Research Context |

|---|---|---|

| Reactive Sites | The bromine atoms at positions 3 and 6 allow for regioselective chemical modifications, primarily through cross-coupling reactions (e.g., Suzuki, Stille). | Synthesis of conjugated polymers and complex molecular structures for OFETs. researchgate.net |

| Electronic Tuning | The indole core is an electron-rich system. The bromine atoms act as electron-withdrawing groups, modifying the HOMO/LUMO energy levels of the resulting materials. | Fine-tuning of semiconductor properties to match electrode work functions and improve device efficiency. |

| Structural Building Block | Serves as a rigid, planar building block for creating extended π-conjugated systems. | Essential for achieving high charge carrier mobility in organic semiconductors. nih.gov |

| Semiconductor Potential | Derivatives, such as polymers and oligomers, are expected to exhibit p-type or ambipolar semiconductor behavior. | Active layers in OFETs and donor materials in organic solar cells. csic.esmdpi.com |

Precursors for Advanced Dyes and Pigments

The indole ring is a fundamental chromophore found in many natural and synthetic dyes. The most famous example is indigo, a deep blue dye used for millennia. The introduction of bromine atoms onto the indole skeleton can dramatically alter the electronic structure and, consequently, the color of the resulting molecule. This compound is a key precursor for a range of novel dyes and pigments.

A historically significant pigment derived from a bromoindole is Tyrian purple. nih.gov The primary component of this ancient and valuable purple dye is 6,6′-dibromoindigo. tekhelet.commdpi.com It is formed through the oxidative dimerization of a precursor, 6-bromoindoxyl, which itself is derived from bromoindoles found in certain sea snails. tekhelet.comresearchgate.net Numerous syntheses of Tyrian purple have been developed, many of which start from a bromo-substituted benzene (B151609) or indole derivative. smolecule.comnih.govmdpi.comnih.gov For example, a facile synthesis of Tyrian purple has been demonstrated starting from the commercially available 6-bromoindole (B116670). tekhelet.comjst.go.jp This process involves the iodination of 6-bromoindole, followed by acetoxylation and subsequent hydrolysis and air oxidation to yield the final 6,6′-dibromoindigo pigment. tekhelet.com

This well-established pathway from 6-bromoindole to 6,6′-dibromoindigo highlights the potential of this compound to serve as a building block for new indigoid dyes. The different substitution pattern (3,6-dibromo vs. 6-bromo) would be expected to produce dyes with distinct colors and properties due to altered intramolecular and intermolecular interactions and different electronic transitions. The reactive bromine at the 3-position can also be used to create asymmetric indigo derivatives or other classes of dyes entirely. Beyond indigoids, the dibromoindole scaffold can be used to synthesize various heterocyclic dyes and pigments for applications in textiles, inks, and coatings. evitachem.comsmolecule.com

Table 2: Synthesis of Tyrian Purple from 6-Bromoindole

| Step | Reaction | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | Iodination | 6-Bromo-3-iodoindole | Introduction of a leaving group at the 3-position. | tekhelet.com |

| 2 | Acetoxylation | 3-Acetoxy-6-bromoindole | Formation of a stable precursor to the indoxyl moiety. | tekhelet.com |

| 3 | Hydrolysis & Oxidation | 6,6′-Dibromoindigo (Tyrian Purple) | Dimerization of the in-situ generated 6-bromoindoxyl to form the final pigment. | tekhelet.comjst.go.jp |

Contributions to Nonlinear Optical (NLO) Active Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in photonics and optoelectronics, including frequency conversion, optical switching, and telecommunications. arxiv.org Organic molecules with specific structural features, such as a large dipole moment and extended π-conjugation, often exhibit significant NLO properties. arxiv.orgresearchgate.net

Indole derivatives are attractive candidates for NLO materials. The indole ring can act as an effective electron donor (D) in a "push-pull" (D-π-A) molecular architecture, where it is connected via a π-conjugated bridge to an electron acceptor (A) group. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a large NLO response, specifically a high first hyperpolarizability (β). nih.govnih.gov

This compound provides a versatile scaffold for designing such NLO chromophores. The bromine atoms can be substituted with various donor or acceptor groups through well-established chemical reactions. researchgate.net For example, one bromine could be replaced by a strong electron-donating group while the other part of the molecule is functionalized with an acceptor, creating a complex push-pull system. Theoretical studies on indole derivatives have shown that their NLO properties can be effectively tuned by changing the substituents on the indole ring. arxiv.orgnih.gov For instance, computational analysis of Indole-7-carboxyldehyde showed high values of dipole moment, polarizability, and first-order hyperpolarizability, confirming its potential as an NLO-active material. arxiv.orgresearchgate.netarxiv.org The introduction of strong electron-withdrawing or electron-donating groups can significantly enhance the first hyperpolarizability. nih.gov Therefore, this compound is a strategic starting material for the synthesis of new organic chromophores with potentially large NLO responses for next-generation optical devices. nih.govrsc.org

Table 3: Key Molecular Features for NLO Activity in Indole Derivatives

| Feature | Description | Relevance to this compound |

|---|---|---|

| Push-Pull System (D-π-A) | An electron donor (D) and an electron acceptor (A) are linked by a π-conjugated spacer. This facilitates intramolecular charge transfer (ICT). nih.gov | The indole nucleus can serve as the donor or part of the π-bridge. The bromine atoms provide sites for attaching acceptor or further donor groups. |

| π-Conjugation | An extended system of alternating single and double bonds that allows for electron delocalization across the molecule. arxiv.org | The indole ring is inherently a π-conjugated system. It can be extended through chemical modification at the bromine sites. |

| First Hyperpolarizability (β) | A measure of a molecule's second-order NLO response. Larger values are desirable for applications like second-harmonic generation. | Theoretical studies show that functionalized indoles can possess large β values, which are highly dependent on the nature and position of substituents. arxiv.orgnih.gov |

| Asymmetry | Non-centrosymmetric molecular structures are required for second-order NLO effects. arxiv.org | Substitution at the 3 and 6 positions allows for the creation of asymmetric molecules with a permanent dipole moment. |

Future Research Directions and Translational Perspectives for 3,6 Dibromo 1h Indole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of "Green Chemistry" principles is crucial for the future synthesis of 3,6-dibromo-1H-indole and its derivatives. researchgate.net Current research highlights a move away from harsh reaction conditions and toxic solvents towards more environmentally benign methodologies. rsc.orgopenmedicinalchemistryjournal.com

Further research should focus on catalysis-based approaches. This includes exploring indole-catalyzed bromination in aqueous media, which has been shown to be effective for various aromatics and could offer a more sustainable pathway. researchgate.netnih.gov The use of in situ-generated reactive halogenating species from systems like oxone-halide presents another promising green alternative, eliminating the need for stoichiometric halogenating agents and minimizing toxic byproducts. organic-chemistry.orgacs.org

Table 2: Example of a Green One-Pot Synthesis Yielding 3,6-Dibromoindole Derivatives